![molecular formula C17H19NO4S B14162582 Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate CAS No. 6962-02-3](/img/structure/B14162582.png)
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate is a chemical compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling . This compound is particularly significant in the field of cancer research due to its ability to promote the degradation of β-catenin, thereby exhibiting potent anti-tumor effects on Wnt-dependent cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylpropanoic acid, followed by esterification with methanol . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include sulfonic acids and their derivatives.
Reduction: The major products are typically the corresponding amines or alcohols.
Substitution: The major products are substituted phenylpropanoates.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling pathways, particularly the Wnt/β-catenin pathway.
Medicine: Investigated for its potential anti-cancer properties, especially in Wnt-dependent cancers.
Wirkmechanismus
The compound exerts its effects by directly targeting β-catenin, promoting its degradation through the ubiquitin-proteasome pathway . This action leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells . The molecular targets involved include the Armadillo repeat region of β-catenin, which is crucial for its stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-[(4-Methylphenyl)sulfonylamino]benzoic acid methyl ester
Uniqueness
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate is unique due to its high selectivity and potency in inhibiting the Wnt/β-catenin signaling pathway . Unlike other similar compounds, it specifically binds to β-catenin, promoting its degradation and effectively suppressing Wnt-dependent cancer cell growth .
Eigenschaften
CAS-Nummer |
6962-02-3 |
|---|---|
Molekularformel |
C17H19NO4S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-13-3-10-16(11-4-13)23(20,21)18-15-8-5-14(6-9-15)7-12-17(19)22-2/h3-6,8-11,18H,7,12H2,1-2H3 |
InChI-Schlüssel |
KOEVQQUUVMNSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
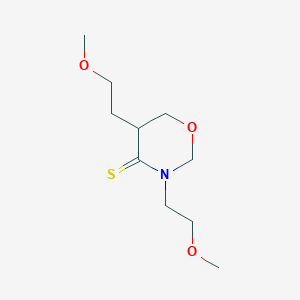
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
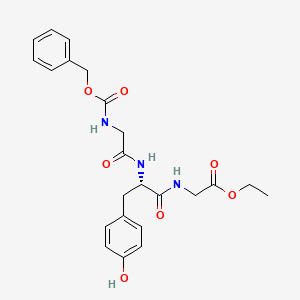
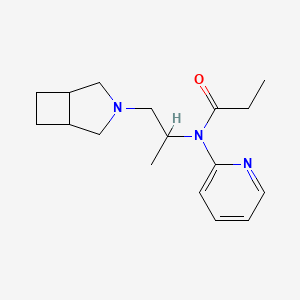
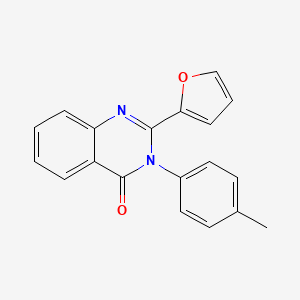
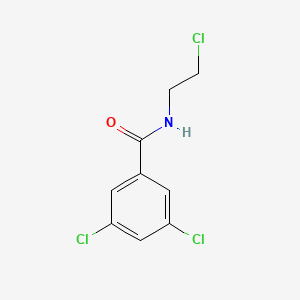
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
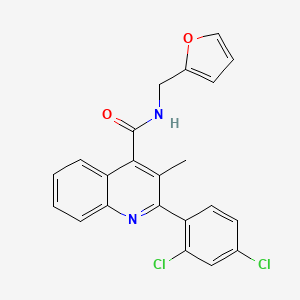
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)
